molecular formula C11H18N2O B1526201 2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine CAS No. 910380-87-9

2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine

Cat. No. B1526201
M. Wt: 194.27 g/mol
InChI Key: OHSDJXXTSIGPBE-UHFFFAOYSA-N
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Description

2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine is a chemical compound with the CAS Number: 910380-87-9 . It has a molecular weight of 194.28 and its IUPAC name is 2-(6-tert-butoxy-2-pyridinyl)ethanamine .


Molecular Structure Analysis

The InChI code for 2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine is 1S/C11H18N2O/c1-11(2,3)14-10-6-4-5-9(13-10)7-8-12/h4-6H,7-8,12H2,1-3H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Direct Synthesis of Amides

Primary amines, including derivatives like "2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine," can be directly acylated with alcohols to produce amides and molecular hydrogen. This process, catalyzed by a ruthenium complex based on a dearomatized PNN-type ligand, does not require acid or base promoters, thus offering an efficient synthetic route (Gunanathan, Ben‐David, & Milstein, 2007).

Metalation and Carbon-Carbon Coupling Reaction

The compound's derivatives undergo metalation with dimethylzinc, leading to the formation of dimeric zinc complexes. These complexes are crucial in zinc-mediated carbon-carbon coupling reactions, a fundamental process in organic synthesis (Westerhausen et al., 2001).

Optical Properties in Heterocyclic Systems

Derivatives of "2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine" in heterocyclic systems exhibit unique optical properties. These properties are influenced by the presence of electron-donating amino groups and nitrogen-based π-deficient heterocycles, making them potential candidates for applications in material science, particularly in light-emitting materials (Palion-Gazda et al., 2019).

Redox-Annulations in Cyclic Amines

The compound can be involved in redox-annulations with α,β-unsaturated carbonyl compounds, leading to the formation of ring-fused pyrrolines. This process is significant in the synthesis of complex organic molecules (Kang et al., 2015).

Coordination Chemistry

Its derivatives are used in coordination chemistry, where they act as ligands to form luminescent lanthanide compounds and iron complexes. These complexes are investigated for their potential in biological sensing and photochemical applications (Halcrow, 2005).

N-Protection of Amines

The compound is relevant in the N-tert-butoxycarbonylation of amines, a crucial step in the protection of amine groups during synthetic processes. This method offers advantages like high yields and clean reactions (Karimian & Tajik, 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.

properties

IUPAC Name

2-[6-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-11(2,3)14-10-6-4-5-9(13-10)7-8-12/h4-6H,7-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSDJXXTSIGPBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC(=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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